7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- is a compound that belongs to the pyrrolopyrimidine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- typically involves multiple steps. One common method includes the halogenation of pyrrolo[2,3-d]pyrimidine derivatives, followed by coupling reactions to introduce various functional groups . For instance, the synthesis of halogenated derivatives can be achieved using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to reduce double bonds or other reducible groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like NIS, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. Reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions typically yield halogenated pyrrolo[2,3-d]pyrimidine derivatives, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antitubercular agent.
Industry: Its derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- involves its interaction with multiple molecular targets. It acts as a kinase inhibitor by binding to the active sites of enzymes such as EGFR, Her2, VEGFR2, and CDK2, thereby inhibiting their activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
- N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- is unique due to its multi-targeted kinase inhibition properties and its potential to induce apoptosis in cancer cells. Its ability to interact with multiple molecular targets makes it a promising candidate for further development in cancer therapy .
Properties
CAS No. |
22242-90-6 |
---|---|
Molecular Formula |
C12H15N5O4S |
Molecular Weight |
325.35 g/mol |
IUPAC Name |
4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbothioamide |
InChI |
InChI=1S/C12H15N5O4S/c13-9-6-4(10(14)22)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)21-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,22)(H2,13,15,16) |
InChI Key |
XZOKDXWQSCIKCM-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=S)N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=S)N |
Synonyms |
NSC 105827 thiosangivamycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.